molecular formula C24H25N3O5S B3579664 N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B3579664
M. Wt: 467.5 g/mol
InChI Key: BJJJOZIHLYBZQD-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a naphthyloxy group, a piperazine ring, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-naphthyloxyacetic acid with piperazine to form the naphthyloxyacetylpiperazine intermediate. This intermediate is then reacted with 4-sulfonylphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-({4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-18(28)25-21-7-10-23(11-8-21)33(30,31)27-14-12-26(13-15-27)24(29)17-32-22-9-6-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJJOZIHLYBZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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